N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVZEFNOYIDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, identified by its CAS number 1058231-99-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse pharmacological properties. The presence of the thioacetyl group and the acetamidophenyl moiety further enhances its potential bioactivity.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have shown activity against a range of bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 31d | Micrococcus luteus, MRSA, S. aureus | 1–8 μg/mL |
| 31b | A. flavus, C. albicans | 0.5–4 μg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines:
These results indicate that modifications in the chemical structure can lead to enhanced anticancer activity, suggesting that N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may also possess similar properties.
The biological activity of this compound is likely attributed to its ability to interfere with cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through caspase activation and inhibition of kinase pathways such as ERK1/2 .
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds:
- Study on Antimicrobial Properties : A study screened various triazole derivatives for their antimicrobial efficacy against resistant strains. The results indicated that certain substitutions significantly enhanced activity against E. coli and Pseudomonas aeruginosa .
- Anticancer Efficacy : Another study focused on the anticancer properties of thiadiazole derivatives showed that specific modifications could increase cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The triazolo[4,5-d]pyrimidine core is a shared feature among several analogs, but substituents vary significantly, influencing physicochemical and biological properties:
Key Observations :
- The 3-ethyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., benzyl in 9b or tert-butyl in vicasinabinum) .
- The thioacetamide linker provides flexibility and sulfur-mediated interactions, contrasting with rigid acrylamide (7d) or benzoxazole (9b) linkers .
Pharmacological Activity
- Target Compound : Likely targets kinase or epigenetic enzymes due to triazolo-pyrimidine’s affinity for ATP-binding pockets .
- 9b and 9d () : Demonstrated inhibitory activity against Bona-fide epigenetic targets (e.g., EZH2/HDACs), attributed to benzoxazole-thioether motifs .
- vicasinabinum () : Proposed for viral infections, leveraging pyrrolidin-ol and tetrazole groups for solubility and target engagement .
- 4a (): Quinoxaline-based analogs show antimicrobial activity, linked to chlorophenyl and hydroxypyrimidine substituents .
Physicochemical Properties
Trends :
- Bulky aryl groups (e.g., quinoxaline in 4a) increase melting points but reduce solubility .
- Polar substituents (e.g., morpholinomethyl in 9e) enhance solubility despite lower melting points .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
